molecular formula C12H15BClFO3 B13921310 4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No.: B13921310
M. Wt: 272.51 g/mol
InChI Key: UIFLHNZNZKDPFJ-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenol ring substituted with chlorine and fluorine atoms. The unique structure of this compound makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 4-chloro-2-fluorophenol with pinacolborane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of contamination and improve the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted phenols with various functional groups.

    Oxidation Reactions: Quinones and other oxidized phenol derivatives.

    Coupling Reactions: Biaryl compounds with diverse substituents.

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of sensors and drug molecules. The compound’s molecular targets and pathways depend on the specific application, such as binding to biological molecules in the case of fluorescent probes or interacting with enzymes in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to the presence of both chlorine and fluorine substituents on the phenol ring, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other similar boronic acid derivatives .

Properties

Molecular Formula

C12H15BClFO3

Molecular Weight

272.51 g/mol

IUPAC Name

4-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

InChI

InChI=1S/C12H15BClFO3/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(16)10(9)15/h5-6,16H,1-4H3

InChI Key

UIFLHNZNZKDPFJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)O)Cl

Origin of Product

United States

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